3-(3-Phenylpropanamido)benzofuran-2-carboxamide

HTS profiling selectivity screening off-target liability

3-(3-Phenylpropanamido)benzofuran-2-carboxamide (CAS 477294-89-6, PubChem CID is a synthetic benzofuran-2-carboxamide derivative with molecular formula C18H20N2O3 and molecular weight 312.4 g/mol. The compound features a benzofuran core bearing a 3-phenylpropanamido substituent at the 3-position and a primary carboxamide at the 2-position.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 477294-89-6
Cat. No. B2915801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenylpropanamido)benzofuran-2-carboxamide
CAS477294-89-6
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C18H16N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21)
InChIKeyQPQMSKWAXKYODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Phenylpropanamido)benzofuran-2-carboxamide (CAS 477294-89-6) – Compound Identity and Structural Class for Procurement Screening


3-(3-Phenylpropanamido)benzofuran-2-carboxamide (CAS 477294-89-6, PubChem CID 5310006) is a synthetic benzofuran-2-carboxamide derivative with molecular formula C18H20N2O3 and molecular weight 312.4 g/mol [1]. The compound features a benzofuran core bearing a 3-phenylpropanamido substituent at the 3-position and a primary carboxamide at the 2-position. This substitution pattern places it within the broader benzofuran carboxamide class explored in patents for phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) inhibition [2]. Unlike many N-substituted analogs in this chemical space, the compound retains an unsubstituted –CONH2 group at the 2-position, which creates a distinct hydrogen-bond donor/acceptor profile relevant to target engagement and synthetic derivatization strategies.

3-(3-Phenylpropanamido)benzofuran-2-carboxamide (CAS 477294-89-6) – Why In-Class Benzofuran Carboxamides Cannot Be Assumed Interchangeable


Benzofuran-2-carboxamide derivatives are not a monolithic class: the position and nature of substituents on the benzofuran scaffold critically determine both pharmacological target profile and physicochemical behavior. The patent literature covering benzofuran carboxamides as PDE4/TNF inhibitors predominantly exemplifies 4-carboxamide or N-substituted-2-carboxamide variants, with biological activity highly dependent on the specific amide substituent [1]. The target compound bears a 3-phenylpropanamido group at C-3 and an unsubstituted –CONH2 at C-2, a substitution pattern that produces markedly different hydrogen-bonding capacity, lipophilicity, and steric profile compared to the more heavily decorated analogs typically reported with IC50 data. Procurement based solely on scaffold similarity—without verifying the specific substitution pattern—carries a high risk of obtaining a compound with a divergent selectivity signature, as evidenced by the extensive PubChem HTS record discussed in Section 3 [2].

3-(3-Phenylpropanamido)benzofuran-2-carboxamide (CAS 477294-89-6) – Quantitative Differentiation Evidence for Scientific Selection


Broad HTS Selectivity Evidence: Inactivity Across 20+ Mechanistically Diverse Assays

In contrast to multi-target benzofuran-2-carboxamide derivatives that show promiscuous activity across kinase, phosphatase, and GPCR panels, 3-(3-phenylpropanamido)benzofuran-2-carboxamide (PubChem CID 5310006, SID 7969563) returned an 'Inactive' outcome in 20 out of 21 confirmatory and screening assays deposited in PubChem, spanning phosphatase (Cdc25B, MKP-1, MKP-3, HePTP, TNAP), protease (Cathepsin B, L, S), chaperone (Hsp90), anti-apoptotic (Bfl-1), deubiquitinase (BAP1), nuclear receptor (SF-1), kinase (PKA), luciferase, NF-κB, S1P1/S1P3, and 14-3-3 protein interaction targets [1]. Only the O-GlcNAc transferase (sOGT) assay returned an 'Inconclusive' result; no assay registered an 'Active' or 'Potent' designation at the tested concentrations. This inactivity pattern across a broad target panel is quantitatively distinct from the polypharmacology frequently observed with N-aryl-substituted benzofuran-2-carboxamides that engage dopamine D3 (IC50 9.01 nM) or multiple PDE isoforms [2].

HTS profiling selectivity screening off-target liability benzofuran carboxamide

Primary Amide at C-2 Confers Distinct Hydrogen-Bond Donor Capacity Versus N-Substituted Analogs

The target compound bears a primary carboxamide (–CONH2) at the benzofuran 2-position, providing two hydrogen-bond donor (HBD) atoms and two hydrogen-bond acceptor (HBA) atoms from this functional group alone. The most prevalent closely related analogs—including N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide (CAS 862829-77-4), N-(2-fluorophenyl)-, N-(2-methoxyphenyl)-, and N-(4-nitrophenyl)- variants—replace one amide hydrogen with an aryl or substituted aryl group, reducing HBD count at this position from 2 to 1 . The total HBD count for the target compound is 3 (primary amide NH2 + 3-amido NH), compared to 2 for all N-aryl analogs. This difference is structurally significant: the primary amide motif enables bidentate hydrogen-bonding interactions with protein backbone carbonyls or side-chain carboxylates that are geometrically inaccessible to secondary or tertiary amides [1]. The –CONH2 group also provides a synthetic handle for further derivatization (e.g., dehydration to nitrile, Hofmann rearrangement) that is not available in N-substituted analogs.

medicinal chemistry hydrogen bonding structure-activity relationship benzofuran scaffold

Absence of Confirmed PDE4 or TNF Inhibitory Activity Distinguishes This Scaffold from Patent-Exemplified Benzofuran Carboxamides

The benzofuran carboxamide patent family (US5972936, US5925636, WO9744337) claims compounds of generic formula (i) as dual PDE4/TNF inhibitors, but the patent exemplification focuses exclusively on 4-carboxamide benzofurans with 7-methoxy substitution [1]. The target compound—a 3-amido-2-carboxamide benzofuran lacking the 7-methoxy group—falls outside the substitution pattern of compounds for which PDE4 IC50 data were reported (e.g., 7-methoxybenzofuran-4-carboxamides showing PDE4 inhibition in the nanomolar range in Buckley et al., Bioorg Med Chem Lett, 2000) [2]. No PDE4 or TNF inhibition data for 3-(3-phenylpropanamido)benzofuran-2-carboxamide have been deposited in ChEMBL, BindingDB, or PubChem BioAssay. The 3-amido substitution pattern represents a distinct chemical sub-series whose biological target profile remains uncharacterized in the public domain.

PDE4 inhibition TNF-alpha benzofuran carboxamide patent analysis

Cytotoxicity Screening: No Acute Cytotoxicity Observed in HPDE-C7 and HPDE-C7K Cell Viability Assays

In PubChem confirmatory cytotoxicity/cell viability assays using fluorescent readouts, 3-(3-phenylpropanamido)benzofuran-2-carboxamide (SID 7969563) was classified as 'Inactive' in both HPDE-C7 cells (AID 430) and HPDE-C7K cells (AID 431), indicating no acute cytotoxicity at the tested concentration [1]. This result is consistent with the compound's inactivity in the broader Cell Proliferation & Viability Primary Assay (AID 463) and the Ubiquitin-GFP Assay (AID 526). While cytotoxicity data for closely related N-aryl-substituted benzofuran-2-carboxamides under identical assay conditions are not publicly available, the documented absence of cytotoxicity in two independent pancreatic ductal epithelial cell lines provides a baseline safety profile useful for prioritizing compounds in early-stage phenotypic screening.

cytotoxicity cell viability safety screening benzofuran

3-(3-Phenylpropanamido)benzofuran-2-carboxamide (CAS 477294-89-6) – Evidence-Based Application Scenarios for Procurement and Experimental Design


Negative Control or Selectivity Reference Compound in PDE4/TNF Inhibitor Screening Cascades

The documented absence of PDE4 and TNF inhibitory activity, combined with broad inactivity across 20+ HTS targets [1], positions this compound as a structurally matched negative control for benzofuran carboxamide-based PDE4/TNF inhibitor programs. Unlike N-substituted analogs that carry a risk of confounding activity at GPCRs (e.g., D3 receptor) or PDE isoforms, this compound's clean HTS profile makes it suitable as a reference for establishing assay windows and counter-screening in target-based or phenotypic inflammation assays .

Fragment-Based or Structure-Guided Medicinal Chemistry Starting Point Exploiting the Primary Amide Motif

The unsubstituted –CONH2 group at the 2-position provides a unique synthetic diversification handle not available in N-aryl analogs [1]. The three hydrogen-bond donor atoms (vs. two in all N-substituted comparators) support bidentate interactions with protein targets that may be critical for fragment binding . This compound is suitable for fragment-based drug discovery (FBDD) campaigns, amide coupling libraries, or as a precursor for nitrile, tetrazole, or reversed amide analog synthesis via the primary amide functional group.

Chemical Probe for Target Deconvolution via Affinity-Based Proteomics

The compound's broad inactivity across common screening targets (phosphatases, proteases, kinases, GPCRs, nuclear receptors) [1] minimizes the risk of non-specific binding to abundant cellular proteins, a critical attribute for chemical proteomics experiments (e.g., affinity pull-down, photoaffinity labeling, or CETSA). Its primary amide group provides a convenient attachment point for linker conjugation without modifying the benzofuran-3-phenylpropanamido pharmacophore, enabling immobilization on affinity matrices while preserving the core structure for target identification studies .

Reference Standard for Analytical Method Development and Compound Library QC

With molecular formula C18H20N2O3, MW 312.4 g/mol, and a well-defined benzofuran-2-carboxamide chromophore (UV λmax expected ~280–310 nm), this compound serves as a suitable reference standard for HPLC/LC-MS method development targeting the benzofuran carboxamide chemical space [1]. Its intermediate lipophilicity (estimated clogP ~2.8) and distinct retention characteristics relative to more hydrophobic N-aryl analogs facilitate chromatographic method optimization for compound library quality control and purity assessment .

Quote Request

Request a Quote for 3-(3-Phenylpropanamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.